N-(4-acetylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
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Description
N-(4-acetylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- N-(4-acetylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, as a pyrazole-acetamide derivative, has been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is determined by various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Antimicrobial Agents
- This compound has been explored as a starting material for synthesizing heterocyclic compounds incorporating the antipyrine moiety. These derivatives show promising biological activity against various microorganisms, highlighting their potential as antimicrobial agents (Aly et al., 2011).
Anti-inflammatory and Pharmacological Activities
- The compound serves as a precursor in preparing substituted pyrazole derivatives with potential anti-inflammatory activities. Pharmacological screening of these derivatives indicates reduced toxicity and good anti-inflammatory properties (Abdulla et al., 2014).
Anticholinesterase Agents
- Pyrazoline derivatives, synthesized from compounds like this compound, have been evaluated for their anticholinesterase effects. These derivatives have potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Synthesis of Novel 2-Pyrone Derivatives
- The compound has been used in the synthesis and characterization of novel 2-pyrone derivatives. These derivatives have been analyzed for significant intermolecular interactions and binding modes within specific proteins, highlighting their potential in molecular docking and dynamics simulation studies (Sebhaoui et al., 2020).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-11-17(19(26)22-7-9-27-10-8-22)21-23(13)12-18(25)20-16-5-3-15(4-6-16)14(2)24/h3-6,11H,7-10,12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSBQVBMADMHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.